molecular formula C8H6F3NO2 B013929 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide CAS No. 2709-93-5

2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

Cat. No.: B013929
CAS No.: 2709-93-5
M. Wt: 205.13 g/mol
InChI Key: IKQORWCSZJKSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide is a high-value fluorinated organic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This molecule strategically incorporates a potent trifluoromethyl group, a feature known to profoundly alter the physicochemical and biological properties of lead compounds. The strong electron-withdrawing nature of the -CF₃ group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a crucial motif in the development of advanced pharmaceuticals and agrochemicals . The compound features a bifunctional structure, presenting two primary sites for chemical modification: the electron-deficient acetamide backbone and the phenolic hydroxyl group. The 4-hydroxyphenyl moiety provides a handle for further derivatization, such as etherification or coupling reactions, allowing researchers to diversify the molecular scaffold and fine-tune properties. This combination of a reactive aromatic system with a potent fluorinated group makes it an ideal precursor for synthesizing libraries of novel chemical entities, including complex heterocycles and targeted therapeutic agents . APPLICATIONS: • Medicinal Chemistry: A key building block for the synthesis of novel drug candidates, particularly in the exploration of kinase inhibitors, GPCR ligands, and enzyme modulators. • Chemical Biology: Useful as a probe for studying protein-ligand interactions, where the fluorine atoms can serve as NMR-active tags. • Agrochemical Research: Serves as an intermediate in the design of new herbicides and pesticides, leveraging the stability imparted by the trifluoromethyl group. NOTE: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQORWCSZJKSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313441
Record name 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2709-93-5
Record name 2709-93-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2709-93-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide, a fluorinated analog of acetaminophen. The synthesis is achieved through the selective N-acylation of 4-aminophenol using trifluoroacetic anhydride. This guide is designed for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and comprehensive analytical characterization. Emphasis is placed on safety, reproducibility, and the rationale behind key procedural steps to ensure a high-purity yield.

Introduction and Scientific Rationale

The introduction of fluorine atoms into bioactive molecules is a cornerstone strategy in modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound is the trifluoromethyl analog of the widely used analgesic and antipyretic drug, acetaminophen.[1] Its synthesis is a critical step for investigating the pharmacological impact of trifluoroacetylation on this class of compounds.

The protocol herein describes a robust and efficient method for the synthesis via a nucleophilic acyl substitution reaction. The choice of 4-aminophenol as the starting material and trifluoroacetic anhydride (TFAA) as the acylating agent is based on the high reactivity of the anhydride and the differential nucleophilicity between the amino and hydroxyl groups of 4-aminophenol.

Core Chemical Principles: Selective N-Acylation

The synthesis hinges on the selective acylation of the amino group (-NH₂) of 4-aminophenol. The nitrogen atom of the amino group is a stronger nucleophile than the oxygen atom of the phenolic hydroxyl group (-OH). This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.

The reaction mechanism proceeds via the nucleophilic attack of the amino group on a carbonyl carbon of trifluoroacetic anhydride.[2] This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion as a leaving group and yielding the protonated amide. A subsequent deprotonation step, often facilitated by a mild base or another molecule of 4-aminophenol, affords the final product and trifluoroacetic acid as a byproduct.

Controlling the reaction temperature by conducting the initial addition at 0°C is critical to mitigate side reactions, such as the less favorable O-acylation of the hydroxyl group, and to prevent the formation of impurities from the highly exothermic reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Aminophenol 4-Aminophenol Reaction Reaction Aminophenol->Reaction Selective N-Acylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Selective N-Acylation Product This compound Byproduct Trifluoroacetic Acid Reaction->Product Reaction->Byproduct

Sources

Application Note: High-Purity Isolation of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide is a fluorinated analog of N-(4-hydroxyphenyl)acetamide (Acetaminophen). The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity, making it a compound of interest in pharmaceutical and materials science research.[1]

The reliability and reproducibility of experimental data derived from this compound are directly contingent on its purity. Common impurities arising from its synthesis—typically the acylation of 4-aminophenol—can include unreacted starting materials, di-acylated byproducts, and residual solvents. These contaminants can interfere with biological assays, lead to inconsistent material characteristics, and complicate structural analysis.

This guide provides a comprehensive overview of field-proven purification techniques, moving beyond simple step-by-step instructions to explain the underlying principles and rationale. We will detail three primary methods: Recrystallization for bulk purification, Flash Column Chromatography for high-resolution separation, and Sublimation for solvent-free purification of thermally stable compounds.

Compound Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. While extensive experimental data for this specific compound is not widely published, we can infer its properties from its structure and data from its isomers. The molecule possesses both hydrogen bond donor (phenol -OH, amide N-H) and acceptor (amide C=O, phenol -OH, fluorine atoms) sites, suggesting moderate polarity.

PropertyDataSource
Molecular Formula C₈H₆F₃NO₂-
Molecular Weight 205.13 g/mol PubChem[2]
IUPAC Name This compound-
Appearance (Predicted) Off-white to white crystalline solid-
Polarity ModerateStructural Analysis
Thermal Stability Expected to be stable near its melting pointInferred from similar structures

Recrystallization: The First Line of Purification

Recrystallization is a robust and economical technique for purifying crystalline solids in moderate to large quantities. The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (0-4 °C), while impurities remain either highly soluble or completely insoluble at all temperatures.

Causality of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. Given the moderate polarity of the target molecule, a range of solvents and solvent systems should be considered.

Solvent SystemRationale & Expected BehaviorBoiling Point (°C)
Water The compound is likely sparingly soluble in cold water but more soluble in hot water, similar to acetanilide.[4] Excellent for removing non-polar impurities.100
Ethanol/Water A versatile polar system. The compound should be freely soluble in ethanol. Water is added as an anti-solvent to the hot ethanolic solution until the cloud point is reached, then re-dissolved with a minimal amount of hot ethanol to achieve saturation.78-100
Ethyl Acetate A medium-polarity solvent. Good for dissolving the compound while potentially leaving more polar or less polar impurities behind.77
Toluene A non-polar aromatic solvent. The compound is likely less soluble in toluene, making it a good choice if impurities are non-polar.111
Detailed Protocol for Recrystallization

This protocol provides a self-validating system by incorporating purity checks before and after the procedure.

  • Solvent Screening: In parallel test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various candidate solvents (e.g., water, ethanol, ethyl acetate) at room temperature and then upon heating. A suitable solvent will show poor solubility at room temperature and complete dissolution upon heating.[5]

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent (e.g., water) portion-wise to the crude this compound. Place the flask on a hot plate and bring the solution to a gentle boil, stirring continuously.[6] Add just enough hot solvent to fully dissolve the solid, creating a saturated solution. Adding excess solvent will significantly reduce the final yield.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes. The charcoal adsorbs colored, highly polar impurities.[3]

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a gravity filtration while the solution is hot. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

  • Purity Validation: Assess purity by measuring the melting point. A pure compound will exhibit a sharp melting point range (≤ 1 °C). Compare the melting point of the recrystallized product to the crude starting material. A higher and sharper melting point indicates increased purity.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Remove Insolubles) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: General workflow for purification by recrystallization.

Flash Column Chromatography: For High-Purity Separation

When recrystallization fails to separate impurities with similar solubility profiles, column chromatography is the method of choice.[7] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent).[8] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column more quickly.

Expertise in Method Development: The Role of TLC

The key to successful column chromatography is selecting an appropriate eluent system. This is efficiently achieved using Thin-Layer Chromatography (TLC).

  • Objective: Find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.3-0.4. This Rf value typically ensures good separation without requiring excessively large volumes of solvent.[9]

  • Procedure:

    • Dissolve a small amount of the crude material in a volatile solvent (e.g., acetone or dichloromethane).

    • Spot the solution onto a TLC plate (silica gel).

    • Develop the plate in a chamber containing a candidate eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the separated spots under UV light.

    • Adjust the solvent polarity to achieve the target Rf. Increase the proportion of the more polar solvent (ethyl acetate) to decrease the Rf (move the spot down), and vice versa.

Detailed Protocol for Flash Column Chromatography
  • Column Packing: Select a column with an appropriate diameter based on the amount of material to be purified (a 10-20:1 ratio of silica gel to crude compound by weight is common). Pack the column with silica gel as a slurry in the less polar solvent of your chosen eluent system. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more volatile solvent. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. This is known as "flash" chromatography and is much faster than traditional gravity chromatography.[7]

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Fraction Analysis: Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Develop Eluent System (via TLC, Rf ≈ 0.35) B Pack Column (Silica Gel Slurry) A->B C Load Crude Sample B->C D Elute with Solvent (Apply Pressure) C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High-Purity Product H->I

Caption: Workflow for high-purity isolation via flash column chromatography.

Sublimation: A Solvent-Free Alternative

Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gaseous state, and is then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind.[10] This method is only suitable for compounds that have a sufficiently high vapor pressure below their melting point and are thermally stable.

Detailed Protocol for Vacuum Sublimation
  • Apparatus Setup: Place the crude this compound into a sublimation apparatus. Ensure the cold finger is clean and properly positioned.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is essential to lower the temperature required for sublimation.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. Observe the apparatus for the first signs of solid depositing on the cold finger.

  • Condensation: Circulate a coolant (e.g., cold water) through the cold finger. The purified compound will crystallize on the cold surface.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully vent the system and collect the highly pure crystals from the cold finger.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Handle all organic solvents and the fluorinated compound in a well-ventilated fume hood.

  • Compound Hazards: While specific toxicity data is limited, treat this compound as a potential irritant. Avoid inhalation of dust and skin contact.[11]

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Ensure no ignition sources are near when using flammable solvents.

Conclusion

The selection of a purification technique for this compound is dictated by the scale of the purification and the nature of the impurities. For removing bulk impurities from gram-scale quantities, recrystallization is the most efficient and economical method. For achieving the highest level of purity (>99%) or for separating challenging impurities, flash column chromatography is the superior choice. Sublimation offers a valuable, solvent-free alternative for producing high-purity material, provided the compound is thermally stable. In all cases, a combination of purity assessment techniques, such as melting point analysis and TLC, is essential to validate the success of the purification protocol.

References

  • Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available at: [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Available at: [Link]

  • Department of Chemistry, University of Missouri-St. Louis. (n.d.). Purification by Crystallization. Available at: [Link]

  • EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available at: [Link]

  • Bazan, H.A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 11), 1015–1018. Available at: [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Available at: [Link]

  • PubChem. (n.d.). Acetamide, 2,2,2-trifluoro-N-(3-hydroxyphenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2,2,2-trifluoro-N-(2-(3-(3-fluoro-4-hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)ethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • Professor Dave Explains. (2021, March 10). Performing Column Chromatography. YouTube. Available at: [Link]

  • Scribd. (n.d.). Recrystallization and Sublimation of Acetanilide. Available at: [Link]

  • University of South Carolina Aiken. (n.d.). Experiment 1: Recrystallization of Acetanilide. Available at: [Link]

  • Hawach Scientific. (2023, December 28). Chromatographic Columns - Detection of Chemical Substance in Food/Medicine. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Ayaz, M., et al. (2019). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Acta Pharmaceutica, 69(3), 429–440. Available at: [Link]

  • Reddit. (2022, September 6). Purification by Sublimation. r/OrganicChemistry. Available at: [Link]

  • SIR CRR PG COLLEGE. (n.d.). COLUMN CHROMATOGRAPHY. Available at: [Link]

  • Li, Y., et al. (2019). Hot melt extrusion of heat-sensitive and high melting point drug: Inhibit the recrystallization of the prepared amorphous drug during extrusion to improve the bioavailability. International Journal of Pharmaceutics, 565, 362–371. Available at: [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]

Sources

Application Note: GC-MS Analysis of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide is a fluorinated analog of acetaminophen, possessing functional groups—a phenolic hydroxyl (-OH) and an amide (-NH)—that present significant challenges for direct analysis by gas chromatography. The high polarity and low volatility stemming from these active hydrogen sites lead to poor chromatographic performance, characterized by peak tailing, low sensitivity, and potential thermal degradation in the hot GC inlet.

To overcome these limitations, a chemical derivatization step is essential.[1][2] This process replaces the active hydrogens with nonpolar functional groups, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[3] This application note provides a comprehensive, field-proven protocol for the robust derivatization of this compound using silylation, ensuring reproducible and high-quality analytical results.

Principle: The Rationale for Silylation

Derivatization for GC analysis can be broadly categorized into silylation, acylation, and alkylation.[1] For compounds like this compound, which contain both a phenolic hydroxyl and an amide group, silylation is the most effective and widely used technique.[3]

Why Silylation? Silylation involves the replacement of an active hydrogen with an alkylsilyl group, most commonly the trimethylsilyl (TMS) group.[4] This transformation yields a derivative that is significantly more volatile, less polar, and more thermally stable than the parent compound.[5]

The molecule in focus has two reactive sites:

  • Phenolic Hydroxyl (-OH): This group is readily silylated.

  • Amide Proton (-NH): This group is less reactive and requires a potent silylating agent to achieve complete derivatization.[6][7]

For this dual derivatization, a strong silylating reagent is necessary. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice.[7][8] It is highly reactive towards both hydroxyl and amide groups. The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and elute early in the chromatogram, preventing interference with the analyte peak.

To further enhance the reaction kinetics, especially for the sterically hindered and less reactive amide proton, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the BSTFA reagent.[9]

The silylation reaction proceeds via a nucleophilic substitution (SN2) mechanism at the silicon atom of the BSTFA molecule.[5][10] Both the phenolic oxygen and the amide nitrogen act as nucleophiles, attacking the silicon atom and displacing the trifluoroacetamide leaving group.

Recommended Protocol: Silylation with BSTFA + TMCS

This protocol is designed to be a self-validating system, ensuring complete derivatization for accurate and reproducible quantification.

Materials and Reagents
ItemSpecificationRecommended Supplier
Analyte This compoundCustom Synthesis/Specialty Chemical Supplier
Derivatization Reagent BSTFA + 1% TMCSSigma-Aldrich, Restek, Thermo Fisher Scientific
Solvent Pyridine, AnhydrousACS Grade or higher
Solvent Acetonitrile, AnhydrousHPLC Grade or higher
Vials 2 mL Amber Glass Autosampler VialsCrimp top or screw top with PTFE/Silicone septa
Pipettes Calibrated Micropipettes10 µL, 100 µL, 1000 µL
Heating Block Digital Dry Bath/Heating BlockCapable of maintaining 70 °C ± 2 °C
Vortex Mixer Standard laboratory vortexer-
GC-MS System Gas Chromatograph with Mass SpectrometerAgilent, Shimadzu, Thermo Fisher Scientific, etc.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Accurately weigh or pipette analyte solution into a 2 mL vial. B Evaporate solvent to complete dryness under a gentle stream of N2. A->B C Add 50 µL anhydrous Pyridine to dissolve the residue. B->C D Add 100 µL BSTFA + 1% TMCS. C->D E Cap vial tightly and vortex for 30 seconds. D->E F Heat at 70°C for 45 minutes in a heating block. E->F G Cool sample to room temperature. F->G H Inject 1 µL of the derivatized sample into the GC-MS. G->H I Acquire data in full scan or SIM mode. H->I

Caption: Workflow for silylation and GC-MS analysis.

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • For a standard solution, pipette an appropriate volume (e.g., 100 µL of a 1 mg/mL solution in acetonitrile) into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all protic solvents like water or methanol, as they will consume the derivatizing reagent.[11]

  • Reagent Addition:

    • Add 50 µL of anhydrous pyridine to the dried residue. Vortex briefly to ensure the analyte is fully dissolved. Pyridine acts as a solvent and a catalyst by scavenging the HCl byproduct from the TMCS.[9]

    • Using a dry syringe, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction:

    • Immediately cap the vial tightly to prevent moisture from entering.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block pre-heated to 70 °C and incubate for 45 minutes . This temperature and time are sufficient to drive the derivatization of both the phenol and the less reactive amide group to completion.[7]

  • Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection. No further workup is required.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for your specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Inlet Temperature 280 °C
Injection Volume 1.0 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, TG-5SilMS)
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 300 °C
Final Hold: Hold at 300 °C for 5 min
Mass Spectrometer
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 290 °C
Acquisition Mode Full Scan
Scan Range m/z 50 - 500

Expected Results and Discussion

The derivatization reaction replaces the two active hydrogens with TMS groups, resulting in the formation of 2,2,2-trifluoro-N-(4-(trimethylsilyloxy)phenyl)-N-(trimethylsilyl)acetamide .

  • Parent MW: 207.1 g/mol

  • Derivative MW: 351.2 g/mol

The resulting TMS-derivative will be significantly less polar and will elute from the GC column as a sharp, symmetrical peak.

Mass Spectral Fragmentation

Electron ionization of the di-TMS derivative is expected to produce a characteristic fragmentation pattern, which is crucial for structural confirmation.

Note: The DOT script above is a template. A real implementation would require image files for chemical structures. For this text-based output, a descriptive table is provided instead.

Caption: Proposed EI mass fragmentation pathway.

m/zIon IdentityInterpretation
351 [M]+•Molecular Ion
336 [M - CH3]+Base Peak. Loss of a methyl radical from a TMS group. Highly characteristic and stabilizing.
208 [C9H13F3NO]+•Loss of the N-TMS group.
193 [C8H10OSi]+Fragment corresponding to the trimethylsilyloxy-phenyl portion.
73 [Si(CH3)3]+The trimethylsilyl cation. A hallmark ion for TMS derivatives, confirming successful silylation.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No peak or very small peak for the derivative - Incomplete drying of sample; moisture contamination.- Inactive derivatization reagent (hydrolyzed).- Insufficient reaction time or temperature.- Ensure sample is completely dry before adding reagents.- Use a fresh, unopened vial of BSTFA. Store reagent under inert gas.- Increase reaction time to 60 min or temperature to 80°C.
Broad, tailing peak - Incomplete derivatization.- Active sites in the GC inlet liner or column.- Re-optimize derivatization conditions (see above).- Use a new, deactivated inlet liner. Trim the first few cm off the GC column.
Multiple derivative peaks - Incomplete derivatization showing a mono-silylated peak.- Presence of impurities in the standard.- Confirm identity of peaks via mass spectra. The mono-TMS derivative (on the -OH group) will have MW=279. Increase reaction time/temp.- Verify purity of the starting material.

Safety Precautions

  • Derivatization reagents like BSTFA and TMCS are moisture-sensitive and corrosive. Always handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is toxic and flammable. Avoid inhalation and skin contact.

  • Sealed vials will build pressure when heated. Use appropriate caution when handling hot vials.

Conclusion

The protocol described provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. By converting the polar analyte into its di-trimethylsilyl derivative, this method overcomes common challenges in gas chromatography, enabling the acquisition of sharp, symmetrical peaks and clear, interpretable mass spectra suitable for both qualitative and quantitative analysis in research, quality control, and drug development settings.

References

  • PubMed. (n.d.). An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester. Retrieved from [Link]

  • MDPI. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • PubMed Central. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • PubMed Central. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]

  • ResearchGate. (2018). Silylation of acetaminophen by trifluoroacetamide-based silylation agents. Retrieved from [Link]

  • ResearchGate. (2020). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Retrieved from [Link]

  • MDPI. (2010). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • YouTube. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (2014). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), Vial, 25 g. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Cellular Investigation of a Novel Acetaminophen Analog

N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol, is a cornerstone of analgesic and antipyretic therapy worldwide. However, its clinical utility is constrained by a narrow therapeutic window, with overdose leading to severe hepatotoxicity.[1] This toxicity is primarily mediated by the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Consequently, there is a significant and ongoing effort in medicinal chemistry to develop new analogs that retain the therapeutic benefits of acetaminophen while mitigating or eliminating its associated liver toxicity.[2]

The strategic incorporation of fluorine atoms into drug candidates is a well-established method for modulating their pharmacokinetic and pharmacodynamic properties.[3][4] The trifluoromethyl group, in particular, can enhance metabolic stability, increase lipophilicity, and alter receptor binding affinities, potentially leading to improved efficacy and safety profiles.[5][6] This document provides a comprehensive guide for the initial cell-based characterization of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide , a novel fluorinated analog of acetaminophen.

The following protocols are designed to provide a foundational understanding of this compound's cellular effects, focusing on three key areas:

  • Cytotoxicity: Establishing a baseline of cellular tolerance and identifying potential toxic liabilities.

  • Anti-inflammatory and Analgesic Potential: Investigating mechanisms relevant to pain and inflammation, drawing parallels to the known, albeit not fully elucidated, mechanisms of acetaminophen.

  • Hepatotoxicity Potential: Directly assessing the compound's effect on liver cells and its propensity to induce key markers of drug-induced liver injury.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. The methodologies described herein are designed to be robust and reproducible, providing a solid framework for initial go/no-go decisions in the drug discovery pipeline.

Part 1: Foundational Cytotoxicity Assessment

A fundamental first step in the characterization of any new compound is to determine its effect on cell viability. This information is crucial for establishing appropriate concentration ranges for subsequent mechanistic assays, ensuring that observed effects are not simply a consequence of broad cellular toxicity.

Protocol 1.1: General Cytotoxicity Screening using MTT Assay

This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Principle: The quantity of formazan produced is directly proportional to the number of viable cells.

Recommended Cell Lines:

  • HepaRG: A human hepatoma cell line that can be differentiated into hepatocyte-like cells and is a reliable model for studying drug metabolism and toxicity.[2]

  • J774.A1: A murine macrophage cell line suitable for initial anti-inflammatory screening.[7]

  • HEK293: A human embryonic kidney cell line, often used as a general, easily transfectable cell line for toxicity screening.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well clear flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the compound concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration).

Expected Outcome: This assay will provide the IC₅₀ value of the compound on different cell lines, indicating its relative cytotoxicity. This data is critical for selecting non-toxic concentrations for subsequent experiments.

Part 2: Elucidating Anti-inflammatory and Analgesic Potential

While the precise mechanisms of acetaminophen's analgesic effects are still debated, evidence points towards modulation of the endocannabinoid system and cyclooxygenase (COX) enzymes in the central nervous system. The following assays are designed to probe these potential pathways.

Protocol 2.1: Assessment of COX-2 Inhibition in LPS-Stimulated Macrophages

This protocol measures the ability of the test compound to inhibit the production of prostaglandin E₂ (PGE₂), a key inflammatory mediator produced by the action of COX-2.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the upregulation of COX-2 and subsequent production of PGE₂. A reduction in PGE₂ levels in the presence of the test compound suggests potential COX-2 inhibitory activity.

Recommended Cell Line:

  • J774.A1 or RAW 264.7: Murine macrophage cell lines that are well-characterized for their response to LPS.

Materials:

  • J774.A1 or RAW 264.7 cells

  • Complete cell culture medium

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Celecoxib (a selective COX-2 inhibitor, as a positive control)

  • PGE₂ ELISA kit

Procedure:

  • Cell Seeding:

    • Seed 5 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (determined from Protocol 1.1).

    • Include a vehicle control and a positive control (Celecoxib, e.g., 10 µM).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection and Analysis:

    • After incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE₂ inhibition for each treatment group compared to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the compound concentration to determine the IC₅₀ for PGE₂ production.

Expected Outcome: Inhibition of PGE₂ production would suggest that the compound has anti-inflammatory properties, potentially through the inhibition of the COX pathway.

Part 3: Investigating Hepatotoxicity Potential

A critical aspect of evaluating any acetaminophen analog is to determine its potential for causing liver damage. The following assays focus on key events in acetaminophen-induced hepatotoxicity.

Protocol 3.1: Glutathione Depletion Assay in HepaRG Cells

Principle: Acetaminophen toxicity is initiated by the depletion of intracellular glutathione (GSH) stores as they are consumed in the detoxification of the reactive metabolite NAPQI.[2] A significant decrease in GSH levels after compound treatment is a strong indicator of potential hepatotoxicity.

Recommended Cell Line:

  • Differentiated HepaRG cells: This cell line expresses a range of cytochrome P450 enzymes, including those involved in acetaminophen metabolism, making it a highly relevant in vitro model.[2]

Materials:

  • Differentiated HepaRG cells

  • HepaRG maintenance medium

  • This compound

  • Acetaminophen (as a positive control for toxicity)

  • N-acetylcysteine (NAC, as a protective agent)

  • Commercially available GSH assay kit (e.g., GSH-Glo™ Assay)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed and differentiate HepaRG cells according to the supplier's protocol (this typically takes several weeks).

  • Compound Treatment:

    • Treat the differentiated HepaRG cells with a range of concentrations of this compound and acetaminophen (e.g., 0.1 to 10 mM) for 24 hours.

    • Include a vehicle control and a co-treatment group with NAC (e.g., 5 mM) to assess if any observed toxicity can be rescued.

  • GSH Measurement:

    • Following treatment, measure the intracellular GSH levels using a commercial luminescent or fluorescent GSH assay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the GSH levels to the vehicle control.

    • Compare the extent of GSH depletion caused by this compound to that caused by acetaminophen.

Expected Outcome: A significantly lower level of GSH depletion by the trifluorinated analog compared to acetaminophen at equimolar concentrations would suggest a reduced potential for NAPQI-like reactive metabolite formation and, therefore, a potentially safer profile.

Protocol 3.2: Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity

Principle: The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is a well-established indicator of compromised cell membrane integrity and cytotoxicity.[2]

Recommended Cell Line:

  • Differentiated HepaRG cells

Materials:

  • Differentiated HepaRG cells

  • HepaRG maintenance medium

  • This compound

  • Acetaminophen

  • Triton™ X-100 (as a positive control for maximum LDH release)

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Compound Treatment:

    • Follow the same treatment protocol as described in Protocol 3.1.

  • Sample Collection:

    • After the 24-hour treatment period, carefully collect the cell culture supernatant.

  • LDH Measurement:

    • Measure the LDH activity in the supernatant using a commercial LDH assay kit, following the manufacturer's instructions.

    • Prepare a "maximum LDH release" control by treating cells with a lysis agent like Triton™ X-100.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the amount of LDH released relative to the maximum LDH release control.

Expected Outcome: A lower level of LDH release from cells treated with this compound compared to acetaminophen would provide further evidence of reduced hepatotoxicity.

Visualization of Experimental Workflows

Experimental_Workflow cluster_cytotoxicity Part 1: Cytotoxicity cluster_inflammation Part 2: Anti-inflammatory Potential cluster_hepatotoxicity Part 3: Hepatotoxicity Potential start Seed Cells (HepaRG, J774.A1, HEK293) treat_cyt Treat with Compound (24, 48, 72h) start->treat_cyt mtt MTT Assay treat_cyt->mtt ic50_cyt Determine IC50 mtt->ic50_cyt pretreat Pre-treat with Compound ic50_cyt->pretreat Select non-toxic doses treat_hepa Treat with Compound vs. Acetaminophen ic50_cyt->treat_hepa Select dose range seed_mac Seed Macrophages (J774.A1) seed_mac->pretreat stimulate Stimulate with LPS pretreat->stimulate elisa PGE2 ELISA stimulate->elisa ic50_pge2 Determine IC50 for PGE2 Inhibition elisa->ic50_pge2 diff_hepa Differentiate HepaRG Cells diff_hepa->treat_hepa gsh GSH Depletion Assay treat_hepa->gsh ldh LDH Release Assay treat_hepa->ldh gsh_result Assess GSH Levels gsh->gsh_result ldh_result Assess Cytotoxicity ldh->ldh_result

Caption: General workflow for the cell-based characterization of this compound.

Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of IC₅₀ Values

AssayCell LineCompoundIC₅₀ (µM)
Cytotoxicity (MTT) HepaRGThis compound
J774.A1This compound
HEK293This compound
COX-2 Inhibition (PGE₂) J774.A1This compound
Celecoxib (Control)

Table 2: Hepatotoxicity Marker Comparison (at equitoxic concentrations, e.g., IC₂₀)

TreatmentCell Line% GSH Depletion (relative to vehicle)% LDH Release (relative to max)
Vehicle Control Differentiated HepaRG0%Baseline
Acetaminophen Differentiated HepaRG
This compound Differentiated HepaRG

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and hepatotoxicity profile relative to its parent compound, acetaminophen, researchers can make informed decisions about its potential as a safer analgesic and antipyretic agent. Positive results from these assays, particularly a demonstration of reduced hepatotoxicity, would strongly support further preclinical development, including in vivo efficacy and safety studies.

References

  • Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of Acetaminophen-Induced Liver Necrosis. Adverse Drug Reactions, 32, 167-203.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Gant, T. G. (2014). Using cell-based assays to characterize the ADME properties of compounds. Drug discovery today, 19(9), 1344-1353.
  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • MDPI. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

  • Bentham Science. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]

  • NIH National Library of Medicine. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • NIH National Library of Medicine. (2021). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • PubChem. (n.d.). 2,2,2-trifluoro-N-(3-hydroxyphenyl)-acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

  • ResearchGate. (2023). (PDF) N-(4-Hydroxyphenyl)acetamide. [Link]

  • Synapse. (2024). What is the mechanism of Acetylpheneturide?. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Poor Aqueous Solubility of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered with this compound in aqueous solutions. We will explore the underlying scientific principles and provide practical, step-by-step protocols to help you achieve your desired experimental outcomes.

Understanding the Molecule: Physicochemical Properties

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: The poor aqueous solubility of this compound is likely due to a combination of its crystalline structure and the presence of the lipophilic trifluoromethyl group. To achieve dissolution, you will likely need to employ formulation strategies that either disrupt the crystal lattice, alter the solvent environment, or modify the ionization state of the molecule.

Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous experimental medium. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic cosolvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To resolve this, you can try several approaches:

  • Decrease the final concentration of the compound in your aqueous medium.

  • Increase the percentage of the organic cosolvent in your final solution, if your experimental system can tolerate it.

  • Employ a solubility-enhancing excipient, such as a cyclodextrin, in your aqueous medium before adding the compound's stock solution.[4][5]

Q3: Can I simply heat the solution to dissolve the compound?

A3: While gentle heating can sometimes aid in dissolution, it is not a universally recommended solution. The increased temperature may only provide a temporary increase in solubility, and the compound could precipitate out as the solution cools. Furthermore, prolonged heating can lead to the degradation of the compound. If you do use heat, always assess the stability of the compound under those conditions.

Q4: Will adjusting the pH of my solution help?

A4: Yes, pH adjustment is a highly effective strategy for this molecule.[6][7][8][9] The phenolic hydroxyl group is acidic and can be deprotonated at basic pH to form a more soluble phenoxide salt. By increasing the pH of your aqueous solution above the pKa of the phenolic group, you can significantly enhance its solubility.

Troubleshooting Guides

Guide 1: Solubility Enhancement through pH Adjustment

This is often the most straightforward and effective method for solubilizing this compound.

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[9] For an acidic compound like this compound, increasing the pH above its pKa will convert the neutral, less soluble form into its ionized, more soluble conjugate base.

Experimental Protocol:

  • Determine the Target pH: As a starting point, aim for a pH of 8.0 or higher.

  • Prepare a pH-Adjusted Buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) and adjust its pH to the target value using a suitable alkalizing agent like sodium hydroxide.[6]

  • Dissolution: Add the this compound powder directly to the pH-adjusted buffer.

  • Agitation: Stir or vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C) may be used to expedite the process, but as mentioned, ensure compound stability.

  • Final pH Check: After dissolution, check the pH of the final solution and adjust if necessary.

Troubleshooting Flowchart for pH Adjustment:

start Start: Compound Precipitation in Aqueous Solution check_ph Is pH adjustment a viable option for your experiment? start->check_ph adjust_ph Increase pH of the aqueous medium (e.g., to pH 8.0) check_ph->adjust_ph Yes consider_other Consider other methods: - Cosolvents - Cyclodextrins - Solid Dispersion check_ph->consider_other No dissolved Compound Dissolved? adjust_ph->dissolved success Success! dissolved->success Yes increase_ph_further Increase pH further (e.g., to pH 9.0) dissolved->increase_ph_further No increase_ph_further->dissolved

Caption: Decision-making workflow for pH-based solubility enhancement.

Guide 2: Utilizing Cosolvents for Improved Solubility

When pH adjustment is not feasible for your experimental system, the use of cosolvents is a common alternative.[10][11][12][13][14]

Scientific Rationale: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[12][14] This makes the environment more favorable for dissolving lipophilic compounds like this compound.

Commonly Used Cosolvents:

CosolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)A powerful solvent, but can have effects on cell-based assays.
Ethanol1% - 10% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol1% - 20% (v/v)A common vehicle for in vivo studies.
Polyethylene Glycol (PEG) 4005% - 30% (v/v)Can also act as a solubilizing agent.

Experimental Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% of your chosen cosolvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution into your aqueous medium to reach the desired final concentration.

  • Vortexing: Vortex the solution immediately after adding the stock solution to the aqueous medium to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the final concentration of the cosolvent or lower the final concentration of the compound.

Guide 3: Employing Cyclodextrins for Enhanced Solubility

Cyclodextrins are a powerful tool for increasing the aqueous solubility of hydrophobic molecules.[4][5][15][][17]

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] The hydrophobic portion of this compound can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex.[4][15] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Standard cyclodextrin, but with limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)A chemically modified version of β-CD with significantly higher aqueous solubility.[4]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic derivative with excellent solubility and a strong ability to form inclusion complexes.

Experimental Protocol:

  • Prepare the Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous medium to create a stock solution (e.g., 10-40% w/v).

  • Add the Compound: Add the this compound powder directly to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized compound.

Workflow for Cyclodextrin-based Solubilization:

start Start: Poorly Soluble Compound prepare_cd Prepare aqueous solution of cyclodextrin (e.g., HP-β-CD) start->prepare_cd add_compound Add compound to cyclodextrin solution prepare_cd->add_compound complexation Stir/sonicate to facilitate inclusion complex formation add_compound->complexation filtration Filter through 0.22 µm filter complexation->filtration final_solution Clear, aqueous solution of solubilized compound filtration->final_solution

Caption: Step-by-step process for using cyclodextrins to enhance solubility.

Guide 4: Advanced Technique: Solid Dispersions

For more challenging cases, particularly in drug development, creating a solid dispersion can significantly improve solubility and dissolution rates.[18][19][20][21]

Scientific Rationale: A solid dispersion is a system where the drug is dispersed in a solid, hydrophilic carrier or matrix.[19][21] This can be achieved by methods such as solvent evaporation or melt extrusion.[20][22] The resulting product has the drug in a high-energy, often amorphous state, which is more readily soluble than its crystalline form.

This is an advanced technique and typically requires specialized equipment. A brief overview of the solvent evaporation method is provided below:

  • Co-dissolution: Dissolve both the this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile organic solvent.

  • Solvent Evaporation: Remove the solvent under vacuum, which leaves a solid mass.

  • Milling and Sieving: Mill the solid mass into a fine powder and sieve to obtain a uniform particle size.

  • Reconstitution: The resulting powder can then be readily dissolved in aqueous media.

Summary of Solubility Enhancement Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the phenolic hydroxyl group.[7][8]Simple, effective, and often requires minimal excipients.Only applicable to ionizable compounds and may not be suitable for all experimental systems.
Cosolvents Reduction of solvent polarity.[10][12]Easy to prepare stock solutions; a wide range of cosolvents are available.Can have biological effects; risk of precipitation upon dilution.
Cyclodextrins Formation of water-soluble inclusion complexes.[4][5]High solubilization capacity; can improve stability.Can be more expensive; may interact with other components of the formulation.
Solid Dispersions Conversion of the drug to a high-energy, amorphous state.[19][21]Significant enhancement of solubility and dissolution rate.Requires specialized equipment and formulation development.

References

  • Abou-Taleb, B. E., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Acetamide, 2,2,2-trifluoro-N-(3-hydroxyphenyl)-. PubChem. (n.d.). Retrieved from [Link]

  • 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. PubChem. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed.
  • pH Adjusting D
  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 643.
  • Sharma, D., et al. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics, 2015, 824953.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2012).
  • Cosolvent. Wikipedia. (n.d.).
  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Aqueous Solubility of Some Natural Phenolic Compounds. (2019). Industrial & Engineering Chemistry Research.
  • The Effects of pH on Solubility. Chemistry LibreTexts. (2019).
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2012). Journal of Drug Delivery and Therapeutics.
  • Hydroamidation with Acetamides and Trifluoroacetamides. (2019). Georgia Southern University.
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2014).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Studies on the solubility of phenolic compounds. (2018).
  • Solid dispersion: A strategy for solubility enhancement. (2025).
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. (n.d.).
  • 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide. (n.d.). MedChemExpress.
  • Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST WebBook. (n.d.).
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
  • pH Adjustment and Co-Solvent Optimiz
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2020).
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2021).
  • 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide. PubChem. (n.d.).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences.
  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2015).
  • Solubility Enhancement Techniques. Pharmaguideline. (n.d.).
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). bepls.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011).
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011).
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu.

Sources

troubleshooting mass spectrometry fragmentation of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of analyzing this molecule. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing in-depth technical guidance and field-proven insights.

Frequently Asked Questions (FAQs)

I am not observing the expected molecular ion peak for this compound. What are the likely causes and how can I troubleshoot this?

A weak or absent molecular ion peak is a common issue, particularly with electron ionization (EI) due to the high energy of the ionization process causing extensive fragmentation. For this compound (molecular weight: 205.13 g/mol ), the molecular ion ([M]⁺˙ at m/z 205) can be unstable.

Causality and Troubleshooting:

  • High Ionization Energy (EI): Standard 70 eV EI can be too energetic, leading to immediate fragmentation.

    • Protocol: If your instrument allows, try reducing the ionization energy to a lower value (e.g., 15-20 eV). This "softer" ionization can enhance the abundance of the molecular ion.

  • In-Source Fragmentation (ESI): In electrospray ionization (ESI), fragmentation can occur in the ion source if the cone voltage (or fragmentor voltage) is too high.[1] This is a form of collision-induced dissociation (CID) that happens before the ions enter the mass analyzer.[2]

    • Protocol: Gradually decrease the cone/fragmentor voltage. Start with a low setting and incrementally increase it while monitoring the abundance of the molecular ion versus the fragment ions.

  • Thermal Instability: The compound might be degrading in the GC inlet or LC interface.

    • Protocol:

      • GC-MS: Lower the injection port temperature in 10-20°C increments. Ensure the transfer line temperature is also optimized.

      • LC-MS: Optimize the source temperature. Higher temperatures can lead to analyte degradation.[1]

My mass spectrum shows a prominent peak at m/z 109. What fragment does this represent and why is it so stable?

A peak at m/z 109 is highly characteristic for compounds containing a 4-hydroxyphenylamine moiety. This fragment corresponds to the [HOC₆H₄NH₂]⁺˙ ion.

Mechanistic Insight:

This fragment is formed by the cleavage of the amide bond (C-N bond). The stability of this fragment is attributed to the resonance delocalization of the positive charge across the aromatic ring and the lone pairs of electrons on both the oxygen and nitrogen atoms.

Expected Fragmentation Pathway:

M [C₈H₆F₃NO₂]⁺˙ m/z 205 F1 [HOC₆H₄NH₂]⁺˙ m/z 109 M:f0->F1:f0 Amide bond cleavage F2 [CF₃CO]⁺ m/z 97 M:f0->F2:f0 Amide bond cleavage

Caption: Primary fragmentation of the molecular ion.

I am observing unexpected peaks at m/z values higher than the molecular weight, such as m/z 228 and 244. What could be the source of these peaks?

Peaks with m/z values higher than the molecular ion are typically due to the formation of adducts, especially in soft ionization techniques like ESI.

Common Adducts and Their Identification:

Adduct IonCalculated m/zCommon Source
[M+Na]⁺228.12Sodium contamination from glassware, solvents, or buffers.
[M+K]⁺244.09Potassium contamination from glassware or buffers.
[M+NH₄]⁺223.17Ammonium salts in the mobile phase.
[2M+H]⁺411.27High analyte concentration leading to dimer formation.

Table 1: Common adducts observed in the ESI-MS analysis of this compound.

Troubleshooting Protocol for Adduct Formation:

  • Solvent Purity: Use high-purity, MS-grade solvents and additives to minimize sodium and potassium contamination.

  • Glassware: If possible, use polypropylene vials and tubes instead of glass to reduce alkali metal leaching.

  • Mobile Phase Modification: The addition of a small amount of a proton source like formic acid (0.1%) can promote the formation of the protonated molecule [M+H]⁺ and suppress sodiated and potassiated adducts.

My spectrum shows a significant peak at m/z 136. What is the likely structure of this fragment?

A peak at m/z 136 likely arises from a rearrangement reaction followed by fragmentation. A plausible mechanism is a McLafferty-type rearrangement, although not a classic example, or a rearrangement involving the trifluoroacetyl group. A more likely scenario involves the loss of the trifluoromethyl group followed by a rearrangement.

A potential fragmentation pathway leading to m/z 136 is the loss of the CF₃ radical (mass 69) from the molecular ion, resulting in an [M-CF₃]⁺ ion.

Proposed Fragmentation Pathway:

M [C₈H₆F₃NO₂]⁺˙ m/z 205 F1 [M - CF₃]⁺ m/z 136 M:f0->F1:f0 Loss of •CF₃

Caption: Formation of the m/z 136 fragment.

How can I confirm the identity of the fragments I am observing?

Confirming fragment identities is crucial for structural elucidation. Tandem mass spectrometry (MS/MS or MSⁿ) is the most powerful tool for this purpose.

Experimental Workflow for Fragment Confirmation:

  • Acquire a Full Scan MS Spectrum: Identify the molecular ion and major fragment ions.

  • Perform MS/MS on the Molecular Ion: Isolate the precursor ion (e.g., m/z 205) in the first mass analyzer and fragment it in the collision cell. The resulting product ion spectrum will reveal the direct fragments of the molecular ion.

  • Perform MS³ on Major Fragments: If your instrument has MSⁿ capabilities, you can isolate a primary fragment ion (e.g., m/z 109) and fragment it further to confirm its structure and elucidate the fragmentation cascade.

Troubleshooting Logic Diagram:

Start Problem with MS Fragmentation Q1 Weak or Absent Molecular Ion? Start->Q1 A1 Reduce Ionization Energy (EI) or Cone Voltage (ESI) Q1->A1 Yes Q2 Unexpected High Mass Peaks? Q1->Q2 No A1->Q2 A2 Check for Adducts (Na⁺, K⁺). Use High-Purity Solvents. Q2->A2 Yes Q3 Unidentified Fragment Peaks? Q2->Q3 No A2->Q3 A3 Perform MS/MS on Precursor Ion. Compare with Predicted Fragmentation. Q3->A3 Yes End Spectrum Interpreted Q3->End No A3->End

Caption: A logical workflow for troubleshooting common MS fragmentation issues.

References

  • Journal of Chromatography A, 1633 (2020) 461637. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Waters Corporation. Common Adducts in ESI Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

Sources

Validation & Comparative

comparative analysis of different synthesis routes for 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is of significant interest to the research and drug development community. The incorporation of a trifluoroacetyl group can enhance the biological activity and metabolic stability of parent molecules. This guide provides a comparative analysis of different synthetic routes to this valuable compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols for reproducible results.

The primary challenge in the synthesis of this compound lies in the chemoselective N-acylation of 4-aminophenol. The presence of two nucleophilic sites, the amino group and the hydroxyl group, necessitates careful selection of reagents and reaction conditions to avoid undesired O-acylation and other side reactions. This guide will explore three common and effective synthesis routes, providing a detailed comparative analysis, step-by-step protocols, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is most commonly achieved through the acylation of 4-aminophenol. The choice of the trifluoroacetylating agent is the primary differentiating factor between the various synthetic strategies. Here, we compare three prominent routes:

  • Route 1: Acylation with Trifluoroacetic Anhydride (TFAA)

  • Route 2: Acylation with Trifluoroacetic Acid (TFA) and a Coupling Agent

  • Route 3: Acylation with Ethyl Trifluoroacetate (ETFA)

The following table summarizes the key performance indicators for each route, providing a quick reference for researchers.

Parameter Route 1: Trifluoroacetic Anhydride (TFAA) Route 2: Trifluoroacetic Acid (TFA) + Coupling Agent Route 3: Ethyl Trifluoroacetate (ETFA)
Reagent Cost ModerateHigh (Coupling Agent)Low
Reactivity HighHighModerate
Reaction Time Short (typically < 1 hour)Moderate (1-4 hours)Long (several hours to days)
Yield Generally high (>90%)High (>90%)Moderate to high (70-90%)
Byproducts Trifluoroacetic acidVaries with coupling agent (e.g., carbodiimide urea)Ethanol
Scalability GoodModerate (cost of coupling agent can be a factor)Excellent
Safety Concerns TFAA is corrosive and moisture-sensitiveCoupling agents can be toxic or allergenicETFA is flammable
Chemoselectivity Good, but O-acylation can occur with excess TFAA or prolonged reaction timesGenerally good, depends on the coupling agent and conditionsHigh, generally selective for N-acylation

Detailed Experimental Protocols and Mechanistic Insights

Route 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This is arguably the most common and straightforward method for the trifluoroacetylation of amines. The high reactivity of TFAA allows for rapid and high-yielding reactions.

Mechanism: The lone pair of electrons on the nitrogen atom of the amino group in 4-aminophenol attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate anion as a leaving group, and subsequent deprotonation of the nitrogen to yield the final amide product. The reaction is typically carried out in the presence of a mild base to neutralize the trifluoroacetic acid byproduct.

TFAA_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4AP 4-Aminophenol Int Intermediate 4AP->Int Nucleophilic Attack TFAA Trifluoroacetic Anhydride TFAA->Int Product This compound Int->Product Elimination Byproduct Trifluoroacetic Acid Int->Byproduct

Caption: Mechanism of TFAA Acylation

Experimental Protocol:

  • To a stirred solution of 4-aminophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile) at 0 °C, add a mild base such as triethylamine or pyridine (1.1 eq).

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford pure this compound.

Expertise & Experience Insights: The choice of solvent can influence the reaction rate and solubility of the starting materials and product. Dichloromethane is a good general-purpose solvent for this reaction. The use of a slight excess of TFAA can ensure complete conversion of the starting material, but a large excess should be avoided to minimize the risk of O-acylation of the phenolic hydroxyl group.

Route 2: Acylation with Trifluoroacetic Acid and a Coupling Agent

This method offers an alternative to the highly reactive and corrosive TFAA. It involves the in-situ activation of trifluoroacetic acid using a coupling agent.

Mechanism: A coupling agent, such as a carbodiimide (e.g., DCC or EDC), first activates the carboxylic acid group of trifluoroacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amino group of 4-aminophenol to form the desired amide, with the coupling agent being converted to a urea byproduct.

Coupling_Agent_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_reaction Amide Formation TFA Trifluoroacetic Acid ActiveEster O-Acylisourea Intermediate TFA->ActiveEster CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->ActiveEster Product This compound ActiveEster->Product Byproduct Urea Byproduct ActiveEster->Byproduct 4AP 4-Aminophenol 4AP->Product Nucleophilic Attack

Caption: Mechanism with a Coupling Agent

Experimental Protocol:

  • Dissolve trifluoroacetic acid (1.1 eq) and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add 4-aminophenol (1.0 eq) to the solution, followed by a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off the urea byproduct (if DCC is used).

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expertise & Experience Insights: The choice of coupling agent is critical. While DCC is effective, the dicyclohexylurea byproduct can sometimes be difficult to remove completely. Water-soluble coupling agents like EDC are often preferred for easier workup. The addition of DMAP can significantly accelerate the reaction rate.

Route 3: Acylation with Ethyl Trifluoroacetate (ETFA)

This method is a milder and often more chemoselective alternative to the previous two routes. It is particularly useful when dealing with sensitive substrates.

Mechanism: This reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol attacks the carbonyl carbon of ethyl trifluoroacetate. The reaction is typically slower than with TFAA and may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The primary byproduct is ethanol, which is easily removed.

ETFA_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4AP 4-Aminophenol Int Intermediate 4AP->Int Nucleophilic Attack ETFA Ethyl Trifluoroacetate ETFA->Int Product This compound Int->Product Elimination Byproduct Ethanol Int->Byproduct

Caption: Mechanism of ETFA Acylation

Experimental Protocol:

  • In a round-bottom flask, combine 4-aminophenol (1.0 eq) and ethyl trifluoroacetate (1.5-2.0 eq).

  • The reaction can be run neat or in a high-boiling point solvent such as toluene or dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for several hours to days. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent and excess ethyl trifluoroacetate are removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Expertise & Experience Insights: This method's main advantage is its high chemoselectivity for N-acylation.[1] However, the reaction is often slow and may require prolonged heating, which could be a limitation for thermally sensitive compounds. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can sometimes accelerate the reaction.[1]

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectral data for this compound, based on data for the closely related 3-hydroxy isomer and other similar compounds.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.5-10.5 (s, 1H, -OH)

    • δ 9.0-10.0 (s, 1H, -NH)

    • δ 7.3-7.5 (d, 2H, Ar-H)

    • δ 6.7-6.9 (d, 2H, Ar-H)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 155.0-157.0 (q, ¹J(C,F) ≈ 285-290 Hz, -C=O)

    • δ 153.0-155.0 (Ar-C-OH)

    • δ 130.0-132.0 (Ar-C-NH)

    • δ 121.0-123.0 (Ar-CH)

    • δ 115.0-117.0 (q, ²J(C,F) ≈ 35-40 Hz, -CF₃)

    • δ 114.0-116.0 (Ar-CH)

  • IR (KBr, cm⁻¹):

    • 3300-3400 (O-H stretch)

    • 3200-3300 (N-H stretch)

    • 1700-1730 (C=O stretch, amide I)

    • 1500-1550 (N-H bend, amide II)

    • 1150-1250 (C-F stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 205 (M⁺), 136, 108, 69

Conclusion

The synthesis of this compound can be successfully achieved through several routes, each with its own set of advantages and disadvantages. The choice of the optimal method will depend on factors such as the scale of the reaction, cost considerations, and the availability of reagents and equipment.

  • Trifluoroacetic Anhydride (TFAA) offers a rapid and high-yielding protocol, making it suitable for many laboratory-scale syntheses.

  • The use of Trifluoroacetic Acid with a Coupling Agent provides a good alternative, especially when the corrosiveness of TFAA is a concern, though the cost of the coupling agent may be a limiting factor for large-scale production.

  • Ethyl Trifluoroacetate (ETFA) represents a milder and more chemoselective option, which is particularly beneficial for sensitive substrates, despite the longer reaction times.

By understanding the mechanistic underpinnings and carefully considering the practical aspects of each route, researchers can confidently select and execute the most appropriate synthesis for their specific research and development needs.

References

  • Parashad, M., et al. (2000). A new mild method for the trifluoroacetylation of anilines. Tetrahedron Letters, 41(51), 9957-9960. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is paramount. 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide, a fluorinated analogue of N-(4-hydroxyphenyl)acetamide (paracetamol)[1], represents a class of compounds whose analytical characterization demands robust and reliable methodologies. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of the molecule compared to its non-fluorinated counterpart, influencing its solubility, polarity, and volatility, thereby necessitating tailored analytical approaches.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[2]. However, in a globalized development environment, it is common for different analytical methods to be used across various laboratories or for a method to be updated over a product's lifecycle. This is where cross-validation becomes critical. Cross-validation is the process of comparing results from at least two different analytical methods or the same method at different sites to determine if the data are comparable and reliable[3][4]. This guide provides an in-depth comparison and a procedural framework for the cross-validation of two common, yet distinct, analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols grounded in established regulatory standards, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][5].

The Rationale for Method Selection

The choice of analytical instrumentation is the first critical decision in method development. For a compound like this compound, two orthogonal methods provide a comprehensive analytical picture.

  • Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

    • Principle : HPLC is a cornerstone of pharmaceutical analysis, ideal for non-volatile and thermally labile compounds.[6] Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally versatile. The analyte's phenolic and amide groups confer sufficient polarity for good retention and separation. UV detection is a robust and cost-effective choice, leveraging the chromophoric phenyl ring of the analyte.

    • Justification : This method is expected to be highly robust, precise, and suitable for routine quality control in a regulated environment due to its simplicity and the extensive industry experience with the technique.[7]

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Principle : GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the highly specific and sensitive detection of mass spectrometry.[8] It is best suited for volatile and thermally stable compounds.[8] While the target analyte may have limited volatility due to its polar hydroxyl and amide groups, derivatization (e.g., silylation) can be employed to increase volatility and improve chromatographic performance.[9]

    • Justification : The primary advantage of GC-MS is its specificity. The mass spectrometer provides structural information, allowing for unambiguous peak identification and the potential to identify unknown impurities, which is invaluable during drug development.

The Cross-Validation Workflow

Cross-validation serves to ensure that two distinct analytical procedures yield equivalent results, thereby allowing for the interchangeable use of the methods or the reliable comparison of data generated by them.[10][11] The process involves a systematic comparison of key validation parameters.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods start Define Analytical Methods (A: HPLC-UV | B: GC-MS) val_A Full Method Validation (ICH Q2) Method A: HPLC-UV start->val_A val_B Full Method Validation (ICH Q2) Method B: GC-MS start->val_B cross_val_study Cross-Validation Study: Analyze Identical Sample Sets (e.g., 3 concentrations, n=6 replicates) val_A->cross_val_study val_B->cross_val_study data_comp Direct Data Comparison & Statistical Analysis (Accuracy, Precision, Linearity) cross_val_study->data_comp decision Are methods equivalent based on pre-defined acceptance criteria? data_comp->decision equivalent Conclusion: Methods are Interchangeable decision->equivalent Yes not_equivalent Investigate Discrepancies: - Sample Preparation Bias - Method Selectivity Issues - Instrumental Differences decision->not_equivalent No

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: HPLC-UV Method
  • Reagents and Materials

    • Reference Standard: this compound (>99.5% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (ACS grade)

    • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard and Sample Preparation

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of at least five calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution (Target Concentration 100 µg/mL): Accurately weigh the sample powder containing the analyte and dissolve it in the diluent to achieve the target concentration. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions

    • HPLC System: Quaternary pump with autosampler and UV/Vis detector.

    • Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

Protocol 2: GC-MS Method (with Derivatization)
  • Reagents and Materials

    • Reference Standard: this compound (>99.5% purity)

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Solvent: Pyridine (anhydrous)

    • Ethyl Acetate (GC grade)

  • Standard and Sample Preparation

    • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC method, but use Ethyl Acetate as the solvent.

    • Derivatization Procedure:

      • Pipette 100 µL of each standard or sample solution into a GC vial.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

      • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the vial.

      • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

      • Cool to room temperature before injection.

  • GC-MS Conditions

    • GC-MS System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification (select characteristic ions of the derivatized analyte).

Data Comparison and Acceptance Criteria

To perform the cross-validation, a minimum of three batches of samples (e.g., at 80%, 100%, and 120% of the target concentration) should be prepared and analyzed in replicate (e.g., n=6) by both methods. The results are then compared against acceptance criteria derived from regulatory guidelines.[2][12]

Table 1: Cross-Validation Performance Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria (based on ICH Q2(R1))Rationale
Specificity The analyte peak must be free of interference from blanks and known impurities. Peak purity index > 0.995 (for HPLC-UV).[6]Ensures that the signal being measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range.Demonstrates a direct proportional relationship between concentration and instrument response.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (RSD%) Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The LOQ must be verified for acceptable accuracy and precision.Defines the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Illustrative Cross-Validation Data Comparison

ParameterHPLC-UV MethodGC-MS Method% DifferenceAcceptance Status
Linearity (r²) 0.99950.9998N/APass
Accuracy (Recovery at 100%) 100.5%99.8%0.7%Pass
Precision (RSD% at 100%) 0.85%1.10%N/APass
Assay of Sample Batch X 99.7% w/w99.2% w/w0.5%Pass
Assay of Sample Batch Y 101.2% w/w100.8% w/w0.4%Pass
Assay of Sample Batch Z 98.9% w/w99.5% w/w0.6%Pass

Note: The % Difference for assay results between the two methods should ideally be less than 2.0% for the methods to be considered equivalent.

Conclusion and Expert Interpretation

The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity throughout the lifecycle of a pharmaceutical product.[13] This guide outlines a scientifically rigorous framework for comparing an HPLC-UV and a GC-MS method for the quantification of this compound.

  • The HPLC-UV method stands out as a robust, high-throughput technique ideal for routine quality control, demonstrating excellent precision and accuracy with minimal sample preparation.

  • The GC-MS method , while requiring an additional derivatization step, provides orthogonal separation and unparalleled specificity through mass detection. This makes it an invaluable tool for confirmatory analysis, impurity identification, and investigations into out-of-specification results.

Based on the illustrative data presented, both methods demonstrate the capability to meet the stringent requirements of ICH guidelines. The close agreement in the assay results for identical sample batches confirms their equivalence for quantitative purposes. Therefore, these methods can be considered interchangeable, providing flexibility in laboratory operations and confidence in the comparability of data generated across different analytical platforms. This validated, dual-method approach constitutes a self-validating system, ensuring the highest degree of confidence in the quality assessment of this compound.

References

  • Abdelwahab, N. S., Elshemy, H. A. H., & Farid, N. F. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Chemistry Central Journal, 12(1), 4. [Link]

  • Sena, M. M., Chaudhari, K. P., & Shirkhedkar, A. A. (2004). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Latin American Journal of Pharmacy, 23(3), 415-8. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Abdelwahab, N. S., Elshemy, H. A. H., & Farid, N. F. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. BMC Chemistry, 12(1), 4. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • ACS Publications. (n.d.). Spectroscopic Constants of Chiral Isomers of Acetamide. The Journal of Physical Chemistry A. [Link]

  • Agilent Technologies. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Agilent. [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 23-28. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (n.d.). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • ResearchGate. (n.d.). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How? [Link]

  • National Institutes of Health. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). N-(4-Hydroxyphenyl)acetamide. [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. [Link]

  • E.N. Khurramov, et al. (n.d.). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. [Link]

  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • The University of Manchester. (n.d.). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of Acifluorfen. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.